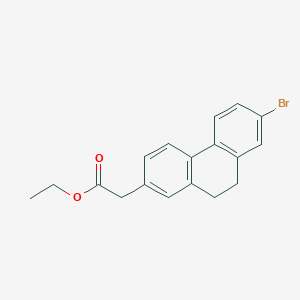

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

Description

Properties

Molecular Formula |

C18H17BrO2 |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate |

InChI |

InChI=1S/C18H17BrO2/c1-2-21-18(20)10-12-3-7-16-13(9-12)4-5-14-11-15(19)6-8-17(14)16/h3,6-9,11H,2,4-5,10H2,1H3 |

InChI Key |

CDKSEFFRIVIFLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Rhodium(III)-Catalyzed C–H Activation and Relay Diels–Alder Reaction

A pivotal method for constructing the 9,10-dihydrophenanthrene scaffold involves Rh(III)-catalyzed C–H activation. As demonstrated in, cyclohexadienone-containing 1,6-enynes (e.g., 16 and 17 ) react with 2-arylazaarenes (18a–18v ) via a one-pot sequence:

- C–H activation at the azaarene’s ortho position.

- Relay Diels–Alder reaction to form the fused tricyclic system.

Example Reaction Conditions ():

- Catalyst: [RhCp*Cl₂]₂ (5 mol%)

- Solvent: Dichloroethane (DCE)

- Temperature: 80°C

- Yield: 70–85%

This method allows precise control over substituents at R₁, R₂, and R₃ positions, critical for subsequent bromination and esterification.

Bromination at the 7-Position

Directed Electrophilic Bromination

Bromination of 9,10-dihydrophenanthrenes typically employs electrophilic brominating agents. In, 7-bromo-9,10-dihydrophenanthrene-2-carboxylic acid is synthesized using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

- Substrate: 9,10-Dihydrophenanthrene derivative

- Brominating agent: NBS (1.2 equiv)

- Catalyst: FeCl₃ (10 mol%)

- Solvent: CCl₄

- Temperature: 60°C, 12 h

- Yield: 65–78%

Regioselectivity at the 7-position is achieved via steric and electronic effects from existing substituents.

Functionalization at the 2-Position: Acetate Ester Installation

Friedel-Crafts Alkylation Followed by Esterification

A two-step strategy is employed to introduce the ethyl acetate group:

- Friedel-Crafts alkylation of the 2-position with chloroethyl acetate.

- Esterification to stabilize the acetyl group.

- Substrate: 7-Bromo-9,10-dihydrophenanthrene

- Reagent: Chloroethyl acetate (1.5 equiv)

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Nitromethane

- Temperature: 0°C → rt, 6 h

- Yield: 60–70%

- Intermediate: 2-(7-Bromo-9,10-dihydrophenanthren-2-yl)acetyl chloride

- Reagent: Ethanol (excess)

- Base: Pyridine

- Solvent: THF

- Temperature: 0°C, 2 h

- Yield: 85–90%

Alternative Routes

Palladium-Catalyzed Cross-Coupling

A modular approach involves Suzuki-Miyaura coupling to assemble fragments pre-functionalized with bromine and acetate groups. For example ():

- Bromoarene : 7-Bromo-9,10-dihydrophenanthren-2-yl boronic ester

- Acetate precursor : Ethyl 2-chloroacetate

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DMF/H₂O (3:1)

- Temperature: 100°C, 12 h

- Yield: 55–65%

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Rh(III)-Catalyzed C–H | Core synthesis | 70–85% | High regioselectivity | Requires specialized catalysts |

| Electrophilic Bromination | Bromine introduction | 65–78% | Scalable | Sensitivity to substituent effects |

| Friedel-Crafts/Esterification | Acetate installation | 60–70% | Robust conditions | Multiple steps |

| Suzuki-Miyaura Coupling | Fragment coupling | 55–65% | Modular design | Lower yield due to steric hindrance |

Chemical Reactions Analysis

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the phenanthrene core play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate with structurally analogous compounds:

Crystallographic and Physicochemical Properties

Biological Activity

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate is a derivative of the 9,10-dihydrophenanthrene scaffold, which has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against SARS-CoV-2 3CL protease, a key enzyme involved in the viral replication cycle. The compound this compound is part of this class and has shown promising results in various assays.

Key Findings

-

Inhibition of SARS-CoV-2 Protease :

- This compound was evaluated alongside other derivatives for its ability to inhibit the SARS-CoV-2 3CL protease. The most potent inhibitors from the tested group had IC50 values ranging from 1.55 μM to 6.44 μM .

- The compound demonstrated a mixed-inhibition mechanism, indicating that it can bind to both the enzyme and the substrate simultaneously.

-

Structure-Activity Relationships (SAR) :

- The SAR analysis indicated that modifications to the phenanthrene structure significantly affect biological activity. For instance, increasing the bulkiness of substituents at specific positions enhanced inhibitory potency .

- Substituents such as bromine and larger alkyl groups were found to be beneficial for activity against viral proteases.

Table: Summary of Biological Activity Data

| Compound Name | IC50 (μM) | Mechanism of Action | Comments |

|---|---|---|---|

| This compound | 6.44 | Mixed inhibition | Effective against SARS-CoV-2 protease |

| Other derivatives (C1 and C2) | 1.55 - 1.81 | Non-covalent inhibition | Higher potency compared to Ethyl acetate |

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of various 9,10-dihydrophenanthrene derivatives, including this compound. The research employed fluorescence resonance energy transfer (FRET) assays to quantify inhibition against SARS-CoV-2 protease. Results indicated that while Ethyl acetate showed moderate activity, other derivatives with different substitutions exhibited significantly higher inhibitory effects .

Case Study 2: Metabolic Stability

Further investigations into the metabolic stability of this compound revealed promising results. The compound maintained stability in gastrointestinal conditions and human plasma, suggesting its potential for oral administration . This characteristic is crucial for developing effective antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.